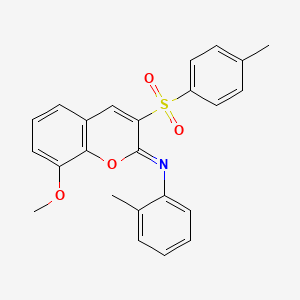

8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

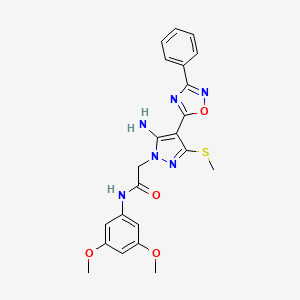

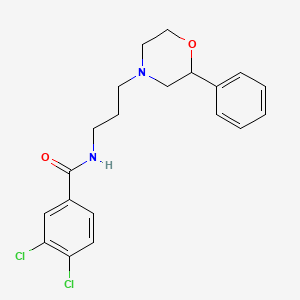

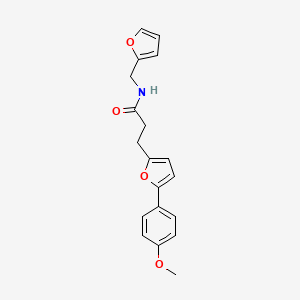

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and stereochemistry.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Indolocarbazoles : A study by Magnus, Exon, and Sear (1983) explored the synthesis of indolocarbazoles using similar compounds. They used N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole, which shares structural similarities with the chemical , for the synthesis of complex organic structures like indolocarbazoles (Magnus, Exon, & Sear, 1983).

Imination of Sulfoxides : Research by Miao, Richards, and Ge (2014) on the imination of sulfoxides underlines the utility of similar compounds in synthesizing biologically active structures. Their work demonstrates the versatility of such compounds in chemical synthesis (Miao, Richards, & Ge, 2014).

Solid-Phase Synthesis of beta-Sultams : Gordeev, Gordon, and Patel (1997) describe the solid-phase synthesis of beta-sultams, a process that could potentially involve chemicals similar to the one . This research highlights the relevance of such compounds in developing new pharmaceuticals (Gordeev, Gordon, & Patel, 1997).

Potential Applications in Medicine

Therapeutic Potential of Imines : Tatlidil et al. (2022) emphasize the medicinal importance of imines, which are structurally related to the compound . They explore the synthesis and structural analysis of novel imines, indicating their potential in therapeutic applications (Tatlidil et al., 2022).

Enzyme Inhibitory Kinetics in Alzheimer’s Disease : Abbasi et al. (2018) synthesized a series of sulfonamides, demonstrating their potential as therapeutic agents in Alzheimer's disease. The study underlines the significance of such compounds in developing new treatments for neurodegenerative disorders (Abbasi et al., 2018).

Novel Synthesis Methods

New Synthesis of Enantiomerically Pure α- and β-amino acid derivatives : Satoh and Fukuda (2003) explored the synthesis of optically active sulfinylaziridines, which are similar to the compound . This research provides insights into novel methods of synthesizing enantiomerically pure compounds (Satoh & Fukuda, 2003).

Platinum Catalyst for Methanol Oxidation : Tang et al. (2016) discuss an innovative strategy for using similar compounds to form a radical electrocatalyst. This research highlights the potential use of such compounds in catalysis and industrial applications (Tang et al., 2016).

Safety And Hazards

This would involve a study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or biological studies.

Please consult with a qualified professional or researcher for more specific information.

properties

IUPAC Name |

8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-16-11-13-19(14-12-16)30(26,27)22-15-18-8-6-10-21(28-3)23(18)29-24(22)25-20-9-5-4-7-17(20)2/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIFMZDUCRLARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2715504.png)

![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715518.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)

![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)